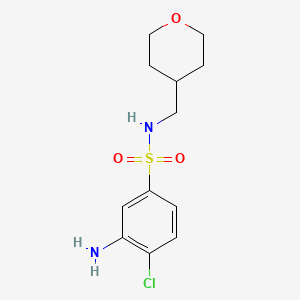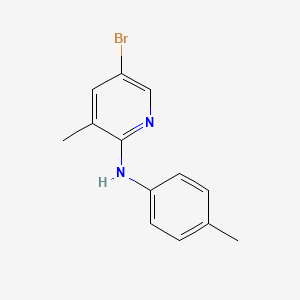
5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine
Descripción general
Descripción
5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine, or 5-Bromo-3-MMP, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and has a melting point of 107-108°C. 5-Bromo-3-MMP is an important intermediate in the synthesis of various compounds and can be used as a starting material for the synthesis of other compounds. The compound has a wide range of applications in the fields of chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
Synthesis and Biological Studies :
- 5-Phenyl-2-pyridinamine, a compound structurally related to 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine, has been synthesized for biological studies due to its potential carcinogenic nature. This synthesis is crucial for making the compound available for biological and mutagenic studies (Stavenuiter et al., 1985).
Suzuki Cross-Coupling Reaction and Biological Activities :
- A study describes the use of palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine. These derivatives exhibited potential as chiral dopants for liquid crystals and showed biological activities like anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).
Synthesis of Pyrimidine Precursors for Rosuvastatin :
- The efficient synthesis of pyrimidine precursors used in the synthesis of rosuvastatin, a cholesterol-lowering medication, involves the use of derivatives related to 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine (Šterk et al., 2012).
Antimicrobial and Antiviral Activities :
- Compounds structurally similar to 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine have shown antimicrobial activities and potential as inhibitors in viral replication, indicating their significance in pharmaceutical research (El-Lateef et al., 2015).
Fluorescence and Optical Properties :
- The spectroscopic characterization of similar compounds has been explored, focusing on fluorescence properties. This research is significant in the field of materials science and optical applications (Vural & Kara, 2017).
Catalysis and Synthetic Methods :
- Research on catalysis using palladium-Xantphos complexes for selective amination of polyhalopyridines, including derivatives of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine, has implications in organic synthesis (Ji, Li, & Bunnelle, 2003).
Propiedades
IUPAC Name |
5-bromo-3-methyl-N-(4-methylphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-9-3-5-12(6-4-9)16-13-10(2)7-11(14)8-15-13/h3-8H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCBODZNSGMFJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=C(C=C2C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



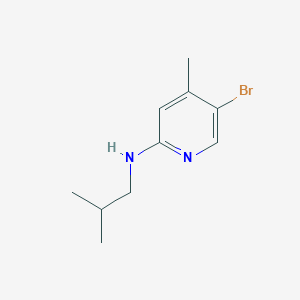
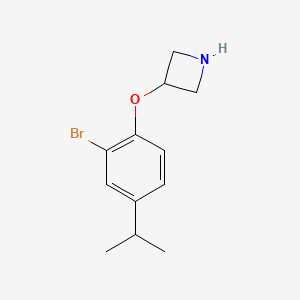
![5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525227.png)

![5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525234.png)
![5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525235.png)
![3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525236.png)
![methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1525237.png)
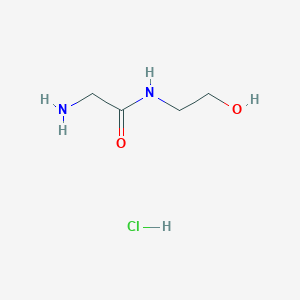
![2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride](/img/structure/B1525241.png)
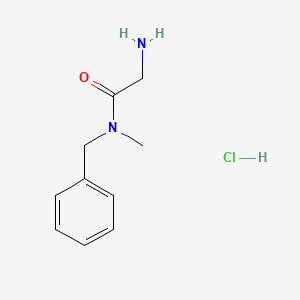
![3-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1525243.png)
![3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525245.png)
